

The Evolving Landscape of BDA-366's Molecular Targets: A Technical Guide

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Compound of Interest

Compound Name: BDA-366

Cat. No.: B560192

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Introduction

BDA-366 has emerged as a small molecule of significant interest in cancer research, initially identified as a specific antagonist of the B-cell lymphoma 2 (Bcl-2) protein. However, subsequent investigations have revealed a more complex and context-dependent mechanism of action, with evidence pointing towards multiple molecular targets. This technical guide provides an in-depth overview of the current understanding of **BDA-366**'s molecular interactions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. The multifaceted nature of **BDA-366**'s activity suggests that its therapeutic potential may extend beyond its originally intended target, offering novel avenues for cancer therapy.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the binding of **BDA-366** to its proposed molecular targets and its effects on downstream signaling molecules.

Table 1: Binding Affinity of **BDA-366** to Proposed Molecular Targets

Target Protein	Binding Constant	Method	Cell/System Context
Bcl-2 (BH4 domain)	$K_i = 3.3 \pm 0.73 \text{ nM}$ ^{[1][2][3]}	Cell-free assay ^[1]	Multiple Myeloma, Lung Cancer ^[1]
Toll-like receptor 4 (TLR4)	$K_d = 3.99 \times 10^{-7} \text{ M}$ ^{[1][4]}	Surface Plasmon Resonance ^[1]	RAS-mutated Monocytic Leukemia ^{[1][4]}

Table 2: Cellular Effects of **BDA-366** on Downstream Signaling Components

Cellular Effect	Metric	Concentration	Cell Line(s)
Apoptosis Induction	LD50	$1.11 \pm 0.46 \mu\text{M}$	Chronic Lymphocytic Leukemia (CLL) cells ^[2]
Apoptosis Induction	LD50	Nanomolar to Micromolar range	Diffuse Large B-cell Lymphoma (DLBCL) cell lines ^[5]
Inhibition of AKT phosphorylation	Qualitative Decrease	0.6 - 10 μM	OCI-LY1 (DLBCL) ^[6]
Reduction of Mcl-1 levels	Qualitative Decrease	3 μM and higher	HT (DLBCL) ^[6]
Induction of Bcl-2 conformational change	Increased anti-BH3 fluorescence	0.25 and 0.5 μM	RPMI8226, U266 (Multiple Myeloma) ^[7]

The Primary Hypothesis: Targeting the Bcl-2 BH4 Domain

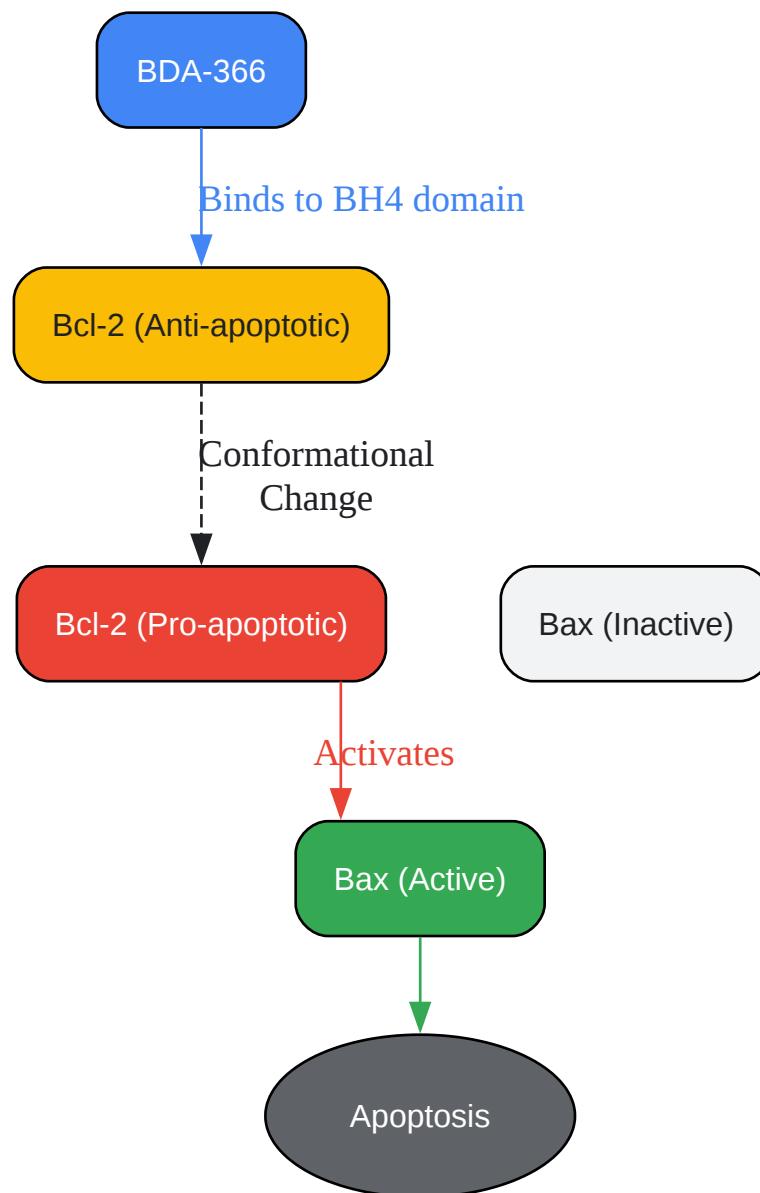
BDA-366 was initially characterized as a first-in-class small molecule antagonist that selectively binds to the B-cell lymphoma 2 (Bcl-2) homology 4 (BH4) domain.^{[1][2]} This interaction was proposed to induce a conformational change in the Bcl-2 protein, converting it from an anti-

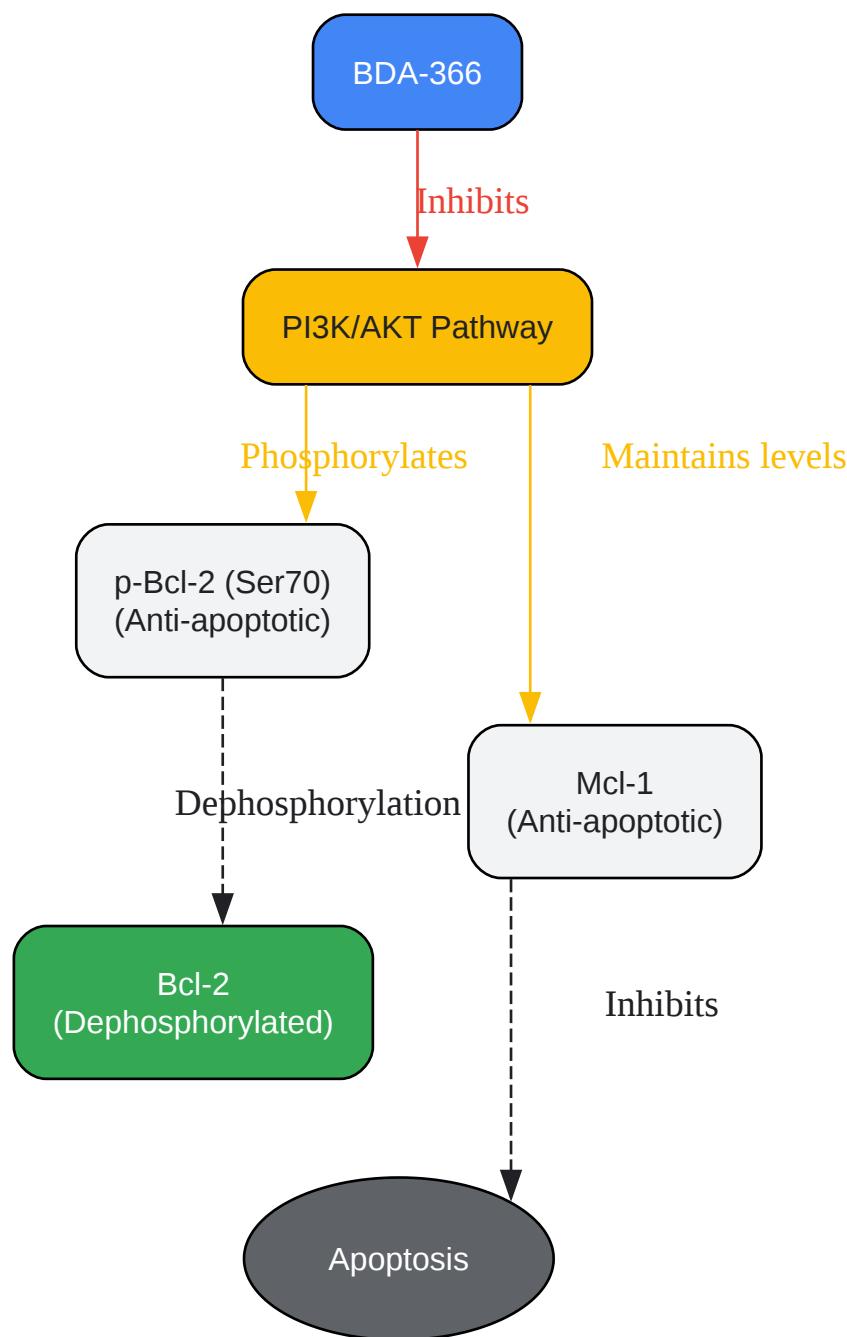
apoptotic protector into a pro-apoptotic effector, ultimately leading to Bax-dependent apoptosis.

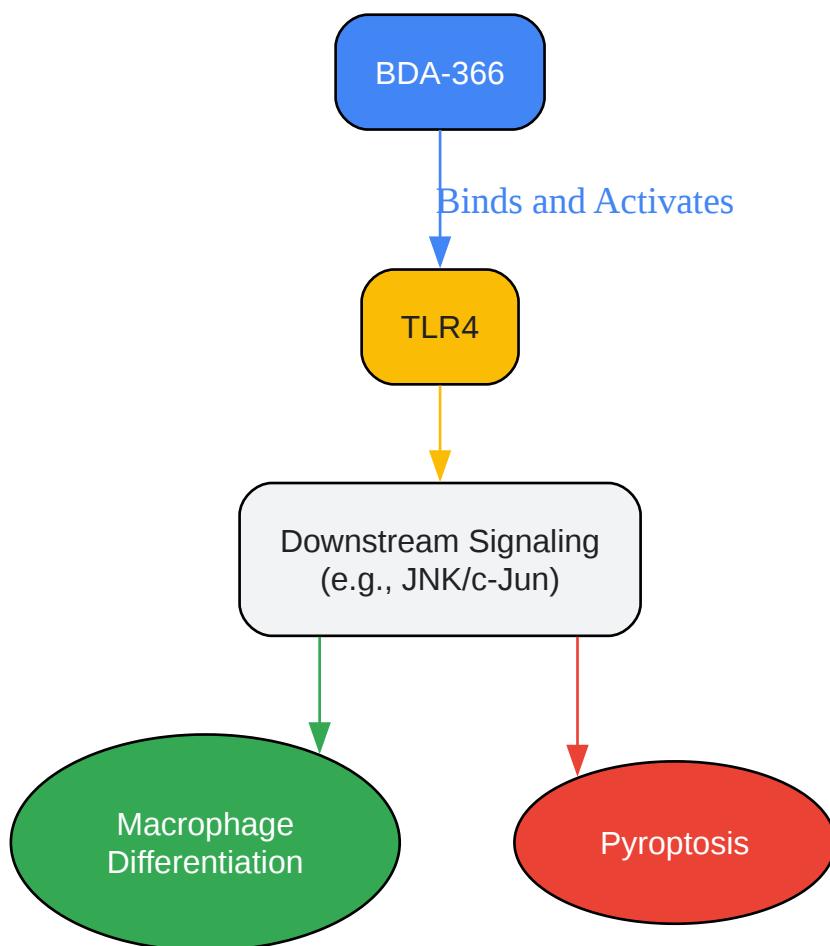
[1][4][8]

Signaling Pathway

The proposed mechanism involves **BDA-366** binding to the BH4 domain of Bcl-2, which is critical for its anti-apoptotic function. This binding is thought to expose the BH3 domain of Bcl-2, leading to the activation of the pro-apoptotic protein Bax and subsequent mitochondrial outer membrane permeabilization and apoptosis.[7][9]





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